![molecular formula C8H5ClF3NO3 B13549622 2-{[2-Chloro-5-(trifluoromethyl)pyridin-3-yl]oxy}acetic acid](/img/structure/B13549622.png)
2-{[2-Chloro-5-(trifluoromethyl)pyridin-3-yl]oxy}acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[2-Chloro-5-(trifluoromethyl)pyridin-3-yl]oxy}acetic acid is an organic compound that features a pyridine ring substituted with chlorine and trifluoromethyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-Chloro-5-(trifluoromethyl)pyridin-3-yl]oxy}acetic acid typically involves the reaction of 2-chloro-5-(trifluoromethyl)pyridine with chloroacetic acid under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
2-{[2-Chloro-5-(trifluoromethyl)pyridin-3-yl]oxy}acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
科学研究应用
2-{[2-Chloro-5-(trifluoromethyl)pyridin-3-yl]oxy}acetic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules
Biology: In biological research, the compound can be used to study the effects of trifluoromethyl and chloro substituents on biological activity. It may also be used in the development of new pharmaceuticals or agrochemicals.
Medicine: The compound’s unique chemical properties make it a potential candidate for drug development. It can be used to design and synthesize new therapeutic agents with improved efficacy and safety profiles.
Industry: In industrial applications, the compound can be used as an intermediate in the production of specialty chemicals, polymers, and other advanced materials.
作用机制
The mechanism of action of 2-{[2-Chloro-5-(trifluoromethyl)pyridin-3-yl]oxy}acetic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl and chloro substituents can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological processes and lead to specific physiological effects.
相似化合物的比较
Similar Compounds
2-Chloro-5-(trifluoromethyl)pyridine: This compound shares the pyridine ring with chlorine and trifluoromethyl substituents but lacks the acetic acid moiety.
3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine: Similar to the target compound, this derivative has a fluorine atom instead of the acetic acid group.
4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulphonyl: This compound features a benzenesulphonyl group attached to the pyridine ring.
Uniqueness
2-{[2-Chloro-5-(trifluoromethyl)pyridin-3-yl]oxy}acetic acid is unique due to the presence of both the acetic acid moiety and the trifluoromethyl group. This combination imparts distinct chemical properties, such as increased acidity and enhanced reactivity, making it valuable for various applications in research and industry.
属性
分子式 |
C8H5ClF3NO3 |
|---|---|
分子量 |
255.58 g/mol |
IUPAC 名称 |
2-[2-chloro-5-(trifluoromethyl)pyridin-3-yl]oxyacetic acid |
InChI |
InChI=1S/C8H5ClF3NO3/c9-7-5(16-3-6(14)15)1-4(2-13-7)8(10,11)12/h1-2H,3H2,(H,14,15) |
InChI 键 |
LBFHGTKEQAUYFE-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=NC(=C1OCC(=O)O)Cl)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



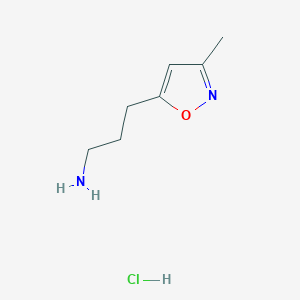
![4-(Benzo[b]thiophen-3-yl)butanal](/img/structure/B13549550.png)
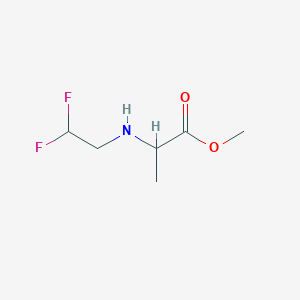
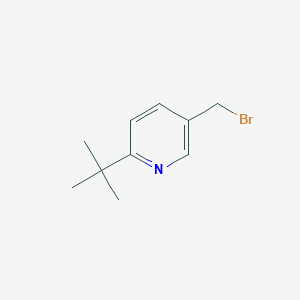
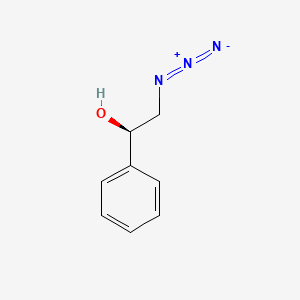
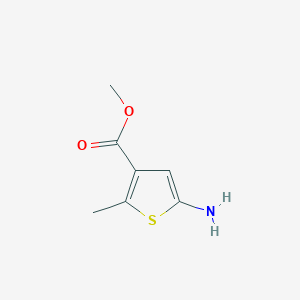
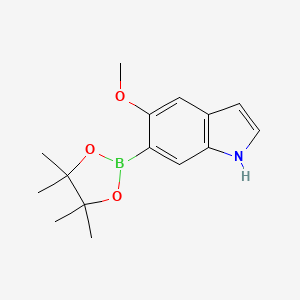


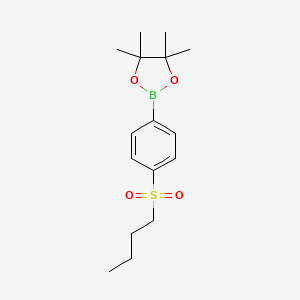
![2-[4-(methoxycarbonyl)-2H-1,2,3-triazol-2-yl]aceticacid](/img/structure/B13549610.png)
![4-(Hydroxymethyl)-7-oxabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B13549613.png)

